molecular formula C16H25NO4 B112069 tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate CAS No. 168034-31-9

tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Cat. No. B112069
CAS RN: 168034-31-9
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-JSGCOSHPSA-N
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Description

Tert-butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is an important chemical compound used in various scientific research applications. It is a white solid with a molecular formula of C14H20NO3. It is also known as tert-butyl carbamate, and is widely used as a protecting group in organic synthesis, as well as a reagent for the synthesis of various compounds.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Research by Liu & Mabury (2020) explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups. They found SPAs in various environmental matrices and human tissues, raising concerns about their potential health impacts due to their oxidative resistance and possible toxic effects. This study suggests the importance of investigating the environmental behavior and human exposure pathways of similar compounds, including tert-butyl derivatives (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the microbial pathways that degrade tert-butyl compounds. Understanding these processes is crucial for assessing the environmental impact and remediation strategies for related compounds. Such insights are valuable for assessing the biodegradability and environmental fate of tert-butyl-containing compounds (Thornton et al., 2020).

Decomposition and Environmental Remediation

Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, demonstrating an innovative approach to removing environmental pollutants. Research into the decomposition mechanisms of tert-butyl compounds can inform the development of remediation technologies for similar chemicals (Hsieh et al., 2011).

Organic Synthesis and Catalysis

Tateiwa & Uemura (1997) reviewed the use of metal cation-exchanged clays as catalysts for organic synthesis, including reactions involving tert-butyl groups. This research highlights the versatility of tert-butyl groups in synthetic chemistry and the development of catalysts for efficient organic transformations (Tateiwa & Uemura, 1997).

Safety and Toxicological Assessments

Williams, Iatropoulos, & Whysner (1999) assessed the safety of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), compounds containing tert-butyl groups, as food additives. Their findings on the lack of cancer hazard and potential anticarcinogenic properties underscore the importance of thorough toxicological evaluations for related compounds (Williams, Iatropoulos, & Whysner, 1999).

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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